molecular formula C6H14ClN5 B608073 Imeglimin hydrochloride CAS No. 775351-61-6

Imeglimin hydrochloride

Cat. No.: B608073
CAS No.: 775351-61-6
M. Wt: 191.66
InChI Key: UXHLCYMTNMEXKZ-PGMHMLKASA-N
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Description

EMD 387008 hydrochloride, also known as imeglimin hydrochloride, is a first-in-class novel oral hypoglycemic agent. It was launched in Japan for the treatment of type 2 diabetes mellitus. This compound targets mitochondrial bioenergetics to ameliorate insulin resistance and enhance β-cell function .

Mechanism of Action

Imeglimin hydrochloride is a novel antidiabetic agent that has been gaining attention in the medical community for its unique mechanism of action and potential benefits in the treatment of type 2 diabetes .

Target of Action

Imeglimin’s primary targets are the mitochondria within cells . It specifically targets mitochondrial bioenergetics to ameliorate insulin resistance and enhance β-cell function . This unique mechanism of action allows it to have a broad impact on various aspects of glucose homeostasis .

Mode of Action

Imeglimin works by multiple mechanisms of action . It has been shown to increase insulin secretion , reverse pancreatic β-cell dysfunction , and prevent death of human epithelial cells , suggesting the potential for end-organ protection . It enhances the generation of adenosine triphosphate (ATP) and increases the ATP/adenosine diphosphate ratio, resulting in improvement of mitochondrial function . In addition, imeglimin amplifies glucose-stimulated insulin secretion .

Biochemical Pathways

Imeglimin affects several biochemical pathways. It improves β-cell function by increasing nicotinamide phosphoribosyltransferase, which leads to increased nicotinamide adenine dinucleotide and ultimately contributes to calcium mobilization in the insulin secretion amplification pathway . Enhanced insulin effects can be seen in both the liver and skeletal muscle .

Pharmacokinetics

Imeglimin is rapidly absorbed and primarily distributed to organs and tissues after oral dosing . Its absorption decreases when the dose increases due to the saturation of the active uptake transport . The half-life of imeglimin ranges from 9.03 to 20.2 hours . It is excreted unchanged in urine, indicating a low extent of metabolism . Imeglimin is a substrate of multidrug and toxic compound extrusion (MATE) 2-K and a substrate and inhibitor of OCT1, OCT2, and MATE1 .

Result of Action

The result of imeglimin’s action is a decrease in blood glucose levels, making it a valuable treatment option for patients with type 2 diabetes . It has been shown to increase insulin sensitivity, decrease gluconeogenesis, increase β-cell function, increase mitochondrial function, and decrease oxidative stress .

Action Environment

The action of imeglimin is influenced by various environmental factors. For instance, its pharmacokinetics profile has been characterized in special populations, showing no influence of mild and moderate hepatic impairment but an impact of renal function on imeglimin renal clearance . Therefore, dosage adjustment is required in moderately and severely renally impaired patients . Furthermore, imeglimin pharmacokinetics was shown to be insensitive to ethnicity and food intake .

Biochemical Analysis

Biochemical Properties

Imeglimin hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets mitochondrial bioenergetics, leading to improved insulin sensitivity and β-cell function. This compound interacts with enzymes such as complex I and complex III of the mitochondrial respiratory chain, resulting in partial inhibition of complex I and correction of deficient complex III activity . This interaction reduces reactive oxygen species formation and prevents the opening of the mitochondrial permeability transition pore, thereby protecting cells from oxidative stress .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It enhances glucose-stimulated insulin secretion and inhibits apoptosis of β-cells in the pancreas by maintaining mitochondrial and endoplasmic reticulum function . Additionally, this compound inhibits hepatic glucose production and improves insulin sensitivity in liver and skeletal muscle cells . It also influences cell signaling pathways by enhancing the generation of adenosine triphosphate (ATP) and increasing the ATP/adenosine diphosphate ratio, which improves mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves multiple pathways. It amplifies glucose-stimulated insulin secretion and preserves β-cell mass by enhancing mitochondrial function and reducing oxidative stress . This compound also inhibits hepatic gluconeogenesis and improves insulin signaling in liver and skeletal muscle cells . At the molecular level, it interacts with organic cation transporters (OCTs) and multidrug and toxic compound extrusion (MATE) transporters, facilitating its absorption and distribution within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is rapidly absorbed and distributed to organs and tissues, with a half-life ranging from 9.03 to 20.2 hours . This compound is excreted unchanged in urine, indicating low metabolism . Long-term studies have shown that this compound maintains its efficacy in improving insulin sensitivity and β-cell function without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it dose-dependently inhibits gluconeogenesis in rat hepatocytes and improves insulin signaling in liver and skeletal muscle cells . At higher doses, this compound has been observed to reduce glucose production in isolated rat liver cells and slices . No significant toxic or adverse effects have been reported at therapeutic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It enhances glucose-stimulated insulin secretion and preserves β-cell mass by improving mitochondrial function . This compound also inhibits hepatic gluconeogenesis and improves insulin signaling in liver and skeletal muscle cells . It interacts with enzymes such as complex I and complex III of the mitochondrial respiratory chain, reducing reactive oxygen species formation and preventing oxidative stress .

Transport and Distribution

This compound is transported and distributed within cells and tissues through active transport mechanisms involving organic cation transporters (OCTs) and multidrug and toxic compound extrusion (MATE) transporters . It is rapidly absorbed and distributed to organs and tissues, with low plasma protein binding, which explains its rapid distribution . This compound is excreted unchanged in urine, indicating low metabolism .

Subcellular Localization

This compound primarily localizes to mitochondria, where it exerts its effects on mitochondrial bioenergetics . It interacts with mitochondrial respiratory chain complexes, reducing reactive oxygen species formation and preventing oxidative stress . This subcellular localization is crucial for its role in enhancing insulin sensitivity and β-cell function .

Preparation Methods

The synthetic routes and reaction conditions for EMD 387008 hydrochloride involve complex organic synthesis techniques. The compound belongs to the tetrahydrotriazine chemical class. Industrial production methods typically involve multiple steps of organic synthesis, purification, and crystallization to achieve the desired purity and efficacy .

Chemical Reactions Analysis

EMD 387008 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

EMD 387008 hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

EMD 387008 hydrochloride is unique compared to other similar compounds due to its novel mechanism of action and its ability to target multiple components of diabetes-associated pathology. Similar compounds include other oral hypoglycemic agents, such as metformin and sulfonylureas, which have different mechanisms of action and therapeutic effects .

Properties

IUPAC Name

(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLCYMTNMEXKZ-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N=C(NC(=N1)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2650481-44-8
Record name Imeglimin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMEGLIMIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Synthesis according to the invention: A mixture of 100.1 g of metformin hydrochloride, 36.5 g of paraldehyde and 4 g of Dowex DR-2030 in 237.8 ml of isobutanol was heated under reflux for 6 hours. The catalyst was subsequently filtered off, and some of the solvent was removed by distillation. The remainder of the solution was cooled to 10-15° C., and the white precipitate was separated off, giving 93.5 g (80.7%) of 4-amino-3,6-dihydro-2-dimethylamino-6-methyl-1,3,5-triazine hydrochloride.
Quantity
100.1 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
237.8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Comparative experiment: A mixture of 250.2 g of metformin hydrochloride, 213.6 g of acetaldehyde diethyl acetal and 12.5 g of toluene-4-sulfonic acid monohydrate in 500 ml of isobutanol was heated under reflux for 40 hours. Some of the solvent was removed by distillation. The mixture was cooled to 10° C., and the white precipitate was separated off, giving 224.7 g (77.4%) of 4-amino-3,6-dihydro-2-dimethylamino-6-methyl-1,3,5-triazine hydrochloride.
Quantity
250.2 g
Type
reactant
Reaction Step One
Quantity
213.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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